

# P110: A Promising Neuroprotective Peptide Targeting Mitochondrial Dynamics

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Comparison of P110's Efficacy in Preclinical Animal Models of Neurodegenerative Diseases

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the emerging therapeutic candidates, the peptide P110 has garnered significant attention for its unique mechanism of action targeting mitochondrial fission. This guide provides a comprehensive comparison of the neuroprotective effects of P110 in various animal models, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.

P110 is a seven-amino acid peptide that acts as a selective inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2] This interaction is crucial in the process of mitochondrial fission, which, when excessive, is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke.[1][3][4] By inhibiting this interaction, P110 helps to restore mitochondrial homeostasis, reduce oxidative stress, and prevent neuronal cell death.[5]

## **Comparative Efficacy of P110 in Animal Models**

P110 has demonstrated significant neuroprotective effects across a range of animal models of neurodegenerative diseases. The following tables summarize the key quantitative data from these studies, offering a clear comparison of its performance.



### **Parkinson's Disease Models**

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is widely used to induce a Parkinson's-like pathology in rodents by selectively destroying dopaminergic neurons in the substantia nigra.[7][8]

| Animal Model                                          | Treatment            | Key Findings                                                                                                                                                   | Reference  |
|-------------------------------------------------------|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| MPTP-induced PD<br>mice                               | P110 (1.5 mg/kg/day) | - Blocked dopaminergic neuron apoptosis- Inhibited Drp1-dependent p53 mitochondrial translocation                                                              | [3][9][10] |
| MPP+ treated SH-<br>SY5Y cells (in vitro<br>PD model) | P110                 | - Reduced mitochondrial fragmentation and ROS production- Improved mitochondrial membrane potential and integrity- Reduced apoptosis and autophagic cell death | [3][5]     |

#### **Alzheimer's Disease Models**

Transgenic mouse models that overexpress human genes with mutations linked to familial Alzheimer's disease are standard tools for studying the disease's pathology, including the accumulation of amyloid-beta (A $\beta$ ) plaques.[11][12]



| Animal Model                      | Treatment                | Key Findings                                                                                                                                       | Reference  |
|-----------------------------------|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| 5xFAD transgenic<br>mice          | P110                     | - Reduced excessive mitochondrial fission-Decreased Aβ accumulation-Mitigated energetic failure and oxidative stress                               | [10]       |
| SH-SY5Y cells (in vitro AD model) | P110 (1 μM and 10<br>μM) | - Reduced protein levels of APP and BACE1- Increased protein levels of ADAM10 and Klotho- Reduced ROS production and increased active mitochondria | [1][9][13] |

#### **Stroke Models**

Animal models of stroke, such as subarachnoid hemorrhage (SAH), are used to investigate the cellular and molecular mechanisms of brain injury following a cerebrovascular event.[14][15]

| Animal Model                              | Treatment | Key Findings                                                                                                                      | Reference |
|-------------------------------------------|-----------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Subarachnoid<br>Hemorrhage (SAH)<br>model | P110      | - Reduced Drp1 and p-Drp1 levels- Attenuated neuronal apoptosis and bloodbrain barrier disruption- Improved neurological outcomes | [4]       |

## **Signaling Pathways and Experimental Workflows**



To visualize the mechanisms of P110 and the experimental designs used to validate its effects, the following diagrams are provided.



Click to download full resolution via product page

Caption: P110's mechanism of action in preventing neuronal apoptosis.





Click to download full resolution via product page

Caption: Experimental workflow for validating P110 in an MPTP mouse model.

## **Detailed Experimental Protocols**



To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments cited are provided below.

#### MPTP-Induced Parkinson's Disease Model in Mice

- Animal Model: Male C57BL/6 mice are typically used.
- Induction of Parkinsonism: Mice are administered with four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg, spaced 2 hours apart.
   Control animals receive saline injections.
- P110 Treatment: P110 is dissolved in saline and administered via subcutaneous injection at a dose of 1.5 mg/kg/day, starting 24 hours after the last MPTP injection and continuing for the duration of the experiment.
- Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test at specified time points after MPTP administration.
- Immunohistochemistry: At the end of the study, mice are euthanized, and their brains are
  collected. Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to
  quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and
  the striatum.
- Biochemical Analysis: Brain tissue is homogenized to measure levels of apoptosis markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and proteins involved in mitochondrial dynamics (e.g., Drp1, Fis1) using Western blotting or ELISA.

### In Vitro Neuroprotection Assay in SH-SY5Y Cells

- Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Induction of Neurotoxicity: To model Parkinson's disease, cells are treated with MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP. For Alzheimer's disease models, cells can be treated with oligomeric amyloid-beta (Aβ) peptides.
- P110 Treatment: Cells are pre-treated with P110 at various concentrations (e.g., 1 μM, 10 μM) for a specified period (e.g., 24 hours) before the addition of the neurotoxin.



- Cell Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
- Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
- Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are quantified using fluorescent dyes such as JC-1 or TMRM (tetramethylrhodamine, methyl ester).
- Western Blot Analysis: Protein levels of key markers related to apoptosis (caspases), mitochondrial dynamics (Drp1, Fis1), and neuroprotective pathways (ADAM10, Klotho) are analyzed.[1][9]

### Conclusion

The available preclinical data strongly support the neuroprotective effects of P110 in animal models of several major neurodegenerative diseases. Its targeted mechanism of inhibiting excessive mitochondrial fission addresses a key pathological process common to these disorders. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further investigate and potentially translate P110 into a clinically viable therapeutic strategy. While direct comparative studies with other neuroprotective agents are still needed to fully delineate its relative efficacy, P110 stands out as a promising candidate with a well-defined and scientifically compelling mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]



- 3. researchgate.net [researchgate.net]
- 4. The DRP1 inhibitory peptide P110 provides neuroprotection after subarachnoid hemorrhage by suppressing neuronal apoptosis and stabilizing the blood-brain barrier -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Life | Free Full-Text | Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease [mdpi.com]
- 7. Animal Models of Parkinson's Disease Parkinson's Disease NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal models of Parkinson's disease Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mouse Models of Alzheimer's Disease [frontiersin.org]
- 12. cyagen.com [cyagen.com]
- 13. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models of stroke PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- To cite this document: BenchChem. [P110: A Promising Neuroprotective Peptide Targeting Mitochondrial Dynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612070#validating-the-neuroprotective-effects-of-p110-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com